2,2'-(Adamantane-1,3-diyl)diacetyl chloride

概要

説明

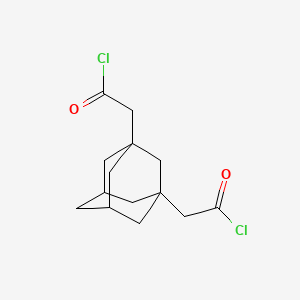

2,2’-(Adamantane-1,3-diyl)diacetyl chloride is a chemical compound with the molecular formula C14H18Cl2O2. It is derived from adamantane, a highly symmetrical and rigid hydrocarbon. This compound is notable for its unique structural properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride typically involves the reaction of adamantane with acetyl chloride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The process can be summarized as follows:

- Adamantane is dissolved in dichloromethane.

- Acetyl chloride is added to the solution.

- A catalyst, such as aluminum chloride, is introduced to facilitate the reaction.

- The mixture is heated to promote the formation of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain high-purity products.

化学反応の分析

2,2’-(Adamantane-1,3-diyl)diacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While less common, the compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohol derivatives.

Hydrolysis: In the presence of water, 2,2’-(Adamantane-1,3-diyl)diacetyl chloride can hydrolyze to form adamantane-1,3-diacetic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Aluminum chloride, iron(III) chloride.

Solvents: Dichloromethane, toluene.

Major Products:

- Adamantane-1,3-diacetic acid

- Adamantane-1,3-diacetamide

- Adamantane-1,3-diacetate esters

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2,2'-(adamantane-1,3-diyl)diacetyl chloride is in the field of medicinal chemistry. Adamantane derivatives have been extensively studied for their pharmacological properties. The compound serves as a precursor for synthesizing various biologically active molecules.

- Case Study: Antiviral Agents

Adamantane derivatives have been used to develop antiviral medications targeting influenza viruses. The lipophilic nature of adamantane enhances the pharmacokinetics of these drugs, making them effective against resistant strains of viruses like Influenza A .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its reactive acetyl chloride groups allow for various chemical transformations.

- Synthesis of Amides and Esters

The acetyl chloride groups can react with amines to form amides or with alcohols to produce esters. This property is particularly useful in synthesizing complex organic molecules required in pharmaceuticals and agrochemicals .

Material Science

Due to its rigid structure and thermal stability, this compound is explored for applications in material science.

- High-Performance Polymers

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance. Its use in developing advanced materials for coatings and composites has been documented .

Data Table: Applications Overview

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Development of influenza treatments |

| Organic Synthesis | Synthesis of amides and esters | Precursor for complex organic molecules |

| Material Science | High-performance polymers | Enhanced coatings and composites |

作用機序

The mechanism of action of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the molecule are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. This reactivity is due to the electron-withdrawing effect of the acetyl groups, which makes the carbon atoms more susceptible to nucleophilic attack.

類似化合物との比較

2,2’-(Adamantane-1,3-diyl)diacetyl chloride can be compared to other adamantane derivatives such as:

1,3-Adamantanedicarbonyl chloride: Similar in structure but with different reactivity due to the presence of carbonyl groups.

2,2’-(Adamantane-1,3-diyl)diacetamide: A derivative where the chlorine atoms are replaced by amide groups, leading to different chemical properties.

Adamantane-1,3-diacetic acid: The hydrolyzed form of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride, used in different applications due to its carboxylic acid groups.

The uniqueness of 2,2’-(Adamantane-1,3-diyl)diacetyl chloride lies in its high reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.

生物活性

2,2'-(Adamantane-1,3-diyl)diacetyl chloride is a synthetic compound characterized by its adamantane core, which contributes to its unique chemical stability and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H18Cl2O2

- CAS Number : 31898-14-3

- Molecular Weight : 291.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:

- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in disease pathways.

- Receptor Binding : Interacting with cellular receptors to modulate signaling pathways.

Biological Activities

Research has indicated several biological activities associated with adamantane derivatives, including antiviral and anticancer properties:

Antiviral Activity

Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. Studies suggest that the presence of the adamantane structure enhances the efficacy of these compounds against viral replication.

Anticancer Potential

Recent investigations have explored the anticancer effects of adamantane derivatives. The compound may induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Liu et al. (2012) | Antiviral Activity | Demonstrated that adamantane derivatives inhibit influenza virus replication through receptor antagonism. |

| Hussein et al. (2015) | Anticancer Activity | Found that adamantane-based compounds showed significant cytotoxicity against various cancer cell lines with IC50 values below 20 µg/mL. |

| ResearchGate Publication (2017) | Synthesis and Activity | Reported on the synthesis of diacetyl derivatives and their evaluation for anticancer properties, indicating promising results in vitro. |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : Rapid absorption is expected due to its lipophilic nature.

- Metabolism : Likely metabolized in the liver; however, specific metabolic pathways require further investigation.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-(Adamantane-1,3-diyl)diacetyl chloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves functionalizing adamantane derivatives. A modified procedure involves catalytic hydrogenation using Raney nickel under inert atmospheres (e.g., argon) to reduce intermediates, followed by acetylation with acyl chlorides . Key characterization techniques include:

- X-ray crystallography for structural confirmation (e.g., SHELXTL refinement for hydrogen positioning) .

- Spectroscopic analysis (¹H/¹³C NMR, IR) to verify functional groups and purity .

- CAS registry validation to cross-reference intermediates like adamantane dicarboxylic acid (CAS 39269-10-8) .

Q. How should researchers assess the stability and storage conditions of this compound?

Methodological Answer:

- Thermal stability : Determine melting points (e.g., 276–278°C for 1,3-adamantane dicarboxylic acid) .

- Storage : Store in anhydrous conditions at –20°C, as moisture may hydrolyze the acyl chloride groups. Use desiccants and inert gas purging for long-term stability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First aid : Flush eyes/skin with water for 15 minutes upon contact; avoid mouth-to-mouth resuscitation if inhaled .

- Waste disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic acyl substitutions) .

- Reaction path search : Identify transition states and intermediates using software like Gaussian or ORCA .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Q. What experimental design strategies optimize reaction yields with this compound?

Methodological Answer: Apply Design of Experiments (DoE) principles:

-

Factorial design : Test variables (temperature, catalyst loading, solvent polarity) in a structured matrix .

-

Response surface methodology (RSM) : Optimize conditions using central composite designs .

-

Case Example :

Factor Levels Tested Optimal Value Temperature 60°C, 80°C, 100°C 80°C Catalyst (mol%) 1%, 2%, 3% 2% Solvent DCM, THF, Toluene Toluene

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Methodological Answer:

- Error analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., GC/MS calibration) .

- Feedback loops : Refine computational models using experimental data (e.g., adjusting entropy corrections in transition state calculations) .

- Statistical validation : Apply t-tests or ANOVA to assess significance of discrepancies .

Q. What advanced applications exist in separation technologies or material science?

Methodological Answer:

- Membrane technology : Utilize the adamantane core’s rigidity to design selective membranes for gas separation (e.g., CO₂/N₂ selectivity) .

- Polymer crosslinking : Study its role in enhancing thermal stability of polyamides or polyesters via FT-IR and DSC analysis .

特性

IUPAC Name |

2-[3-(2-chloro-2-oxoethyl)-1-adamantyl]acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O2/c15-11(17)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(16)18/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRBLHMEOQZIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)CC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510422 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31898-14-3 | |

| Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。